molecular formula C7H12N2OS B1267193 2-Morpholinoethyl isothiocyanate CAS No. 63224-35-1

2-Morpholinoethyl isothiocyanate

Cat. No.: B1267193
CAS No.: 63224-35-1
M. Wt: 172.25 g/mol
InChI Key: SDNSCXCXVQHBGH-UHFFFAOYSA-N
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Description

2-Morpholinoethyl isothiocyanate is an organic compound with the molecular formula C₇H₁₂N₂OS and a molecular weight of 172.25 g/mol . It is characterized by the presence of a morpholine ring attached to an ethyl isothiocyanate group. This compound is known for its reactivity and is used in various chemical syntheses and applications.

Preparation Methods

2-Morpholinoethyl isothiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 2-morpholinoethanol with thiophosgene under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds as follows:

2-Morpholinoethanol+Thiophosgene2-Morpholinoethyl isothiocyanate+Hydrogen chloride\text{2-Morpholinoethanol} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 2-Morpholinoethanol+Thiophosgene→2-Morpholinoethyl isothiocyanate+Hydrogen chloride

Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Morpholinoethyl isothiocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Morpholinoethyl isothiocyanate involves its reactivity with nucleophilic groups in biomolecules. It forms covalent bonds with nucleophilic groups such as amino acids in proteins, leading to the inhibition of specific cellular processes . This reactivity can disrupt the structure and function of proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

2-Morpholinoethyl isothiocyanate can be compared with other isothiocyanate compounds such as phenyl isothiocyanate and ethyl isothiocyanate . While all these compounds share the isothiocyanate functional group, this compound is unique due to the presence of the morpholine ring, which imparts different reactivity and properties. Similar compounds include:

These compounds differ in their chemical structure and reactivity, making this compound a valuable reagent in specific applications.

Properties

IUPAC Name

4-(2-isothiocyanatoethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c11-7-8-1-2-9-3-5-10-6-4-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNSCXCXVQHBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212603
Record name 2-Morpholinoethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63224-35-1
Record name 2-Morpholinoethyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063224351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Morpholinoethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Morpholino)ethyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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